molecular formula C10H11NO B3384660 1-(isocyanatomethyl)-2,4-dimethylbenzene CAS No. 56651-59-3

1-(isocyanatomethyl)-2,4-dimethylbenzene

Cat. No.: B3384660
CAS No.: 56651-59-3
M. Wt: 161.2 g/mol
InChI Key: ATLVTMVEYQOHCH-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-2,4-dimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanatomethyl)-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylbenzyl chloride with sodium cyanate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed under mild conditions.

Major Products:

    Oxidation: Carbamates and ureas.

    Reduction: Amines.

    Substitution: Urethane derivatives and other substituted products.

Scientific Research Applications

1-(Isocyanatomethyl)-2,4-dimethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of polyurethane foams, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-(isocyanatomethyl)-2,4-dimethylbenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of urea and urethane linkages. These reactions are crucial in the formation of polymers and other materials. The molecular targets and pathways involved include interactions with enzymes and proteins that contain nucleophilic functional groups.

Comparison with Similar Compounds

  • 1-(Isocyanatomethyl)-3,5-dimethylbenzene
  • 1-(Isocyanatomethyl)-4-methylbenzene
  • 1-(Isocyanatomethyl)-2,6-dimethylbenzene

Uniqueness: 1-(Isocyanatomethyl)-2,4-dimethylbenzene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of products formed during chemical reactions. This positional isomerism can lead to differences in physical properties and applications compared to its similar compounds.

Properties

IUPAC Name

1-(isocyanatomethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-3-4-10(6-11-7-12)9(2)5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLVTMVEYQOHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261261
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-59-3
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56651-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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